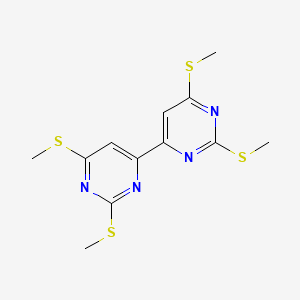
4,4'-Bipyrimidine, 2,2',6,6'-tetrakis(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- is a complex organic compound with a unique structure that includes two pyrimidine rings connected by a single bond Each pyrimidine ring is substituted with two methylthio groups at the 2,2’ and 6,6’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- typically involves the reaction of 4,4’-bipyrimidine with methylthiolating agents under controlled conditions. One common method is the nucleophilic substitution reaction where the hydrogen atoms at the 2,2’ and 6,6’ positions of the bipyrimidine are replaced by methylthio groups. This reaction often requires the presence of a base, such as sodium hydride, to deprotonate the bipyrimidine and facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio groups, reverting to the parent bipyrimidine structure.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 4,4’-Bipyrimidine.
Substitution: Various substituted bipyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- involves its ability to interact with various molecular targets through its methylthio groups. These interactions can include coordination with metal ions, hydrogen bonding, and van der Waals forces. The compound’s unique structure allows it to form stable complexes with metals, which can be exploited in catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyrimidine: The parent compound without the methylthio substitutions.
2,2’-Bipyrimidine: A similar compound with the pyrimidine rings connected at the 2,2’ positions.
4,4’-Bipyridine: A related compound with pyridine rings instead of pyrimidine rings.
Uniqueness
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- is unique due to the presence of four methylthio groups, which significantly alter its chemical properties and reactivity compared to its parent compound and other similar compounds
Properties
CAS No. |
60186-86-9 |
|---|---|
Molecular Formula |
C12H14N4S4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-[2,6-bis(methylsulfanyl)pyrimidin-4-yl]-2,6-bis(methylsulfanyl)pyrimidine |
InChI |
InChI=1S/C12H14N4S4/c1-17-9-5-7(13-11(15-9)19-3)8-6-10(18-2)16-12(14-8)20-4/h5-6H,1-4H3 |
InChI Key |
BLZCTEBHIIVZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC(=C1)C2=CC(=NC(=N2)SC)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


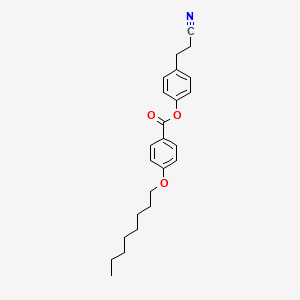
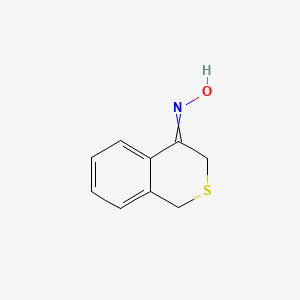

![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)
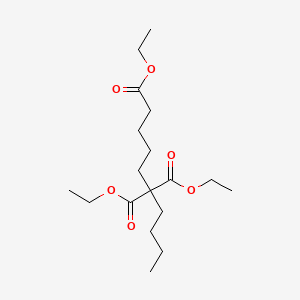
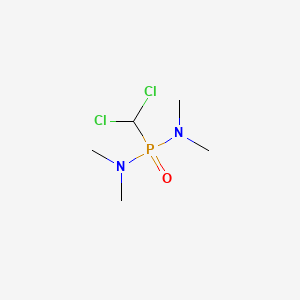

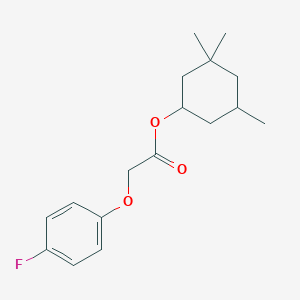
![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)

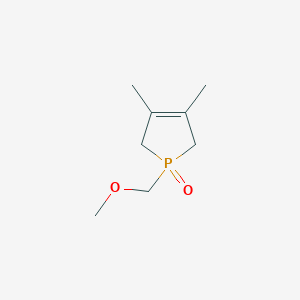
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)
![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)
![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)
